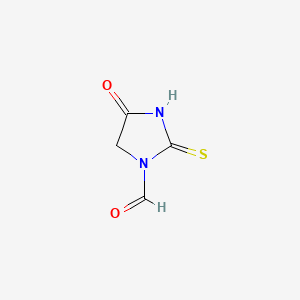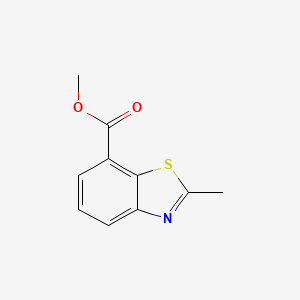![molecular formula C13H27NO5Si B573903 n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine CAS No. 193417-26-4](/img/structure/B573903.png)
n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine” is a chemical compound with the molecular formula C13H27NO5Si . It is used in various scientific research applications, including the synthesis of polymers, coatings, and resins.
Molecular Structure Analysis
The molecular structure of “n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine” consists of a carbomethoxyaziridine group attached to a triethoxysilylpropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine” include its molecular formula (C13H27NO5Si), and it is a liquid substance .Scientific Research Applications
Surface Modification of Nano-Silica
In an in-situ surface modification method, nano-silica (NS) underwent treatment with bis[3-(triethoxysilyl)propyl]tetrasulfide, often referred to as TESPT, a commercially available SCA (silane coupling agent). This produced surface-functionalized NS, also known as modified nanosilica (mNS). The silanol groups in TESPT form chemical connections with the surface of the NS, which significantly increases the rubber-matrix nanocomposite’s curing efficiency and improves its mechanical properties .
Enhancement of Mechanical Properties of Rubber Nanocomposites
The influence of using this mNS as a filler in styrene-butadiene rubber/acrylonitrile-butadiene rubber (SBR/NBR) composites was examined. The SBR/NBR nanocomposites filled with NS and mNS exhibited notable enhancements in tensile and tear strength, demonstrating improvements of 161% and 70%, respectively, in comparison to SBR/NBR vulcanizates .
Synthesis of Statistical and Block Copolymers
Well-defined statistical copolymers of n-hexyl isocyanate, HIC, and 3- (triethoxysilyl)propyl isocyanate, TESPI, were synthesized via coordination polymerization mechanism, employing a chiral half-titanocene complex as initiator .
Thermal Decomposition Study of Copolymers
The kinetics of the thermal decomposition of the statistical copolymers was studied by Thermogravimetric Analysis, TGA, and Differential Thermogravimetry, DTG, and the activation energy of this process was calculated employing several theoretical models .
Surface Modification of Silica Gel for Heavy Metal Uptake
N - [3- (Trimethoxysilyl)propyl]ethylenediamine has also been used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions .
Immobilization of Cellulose Derivatives onto Silica Matrix
As a bifunctional reagent (isocyanate and ethoxysilyl groups) for the immobilization of cellulose derivatives onto silica matrix to generate bonded type of chiral stationary phases (CSPs) .
Safety and Hazards
Future Directions
The future directions for research on “n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine” could involve further exploration of its uses in the synthesis of various materials, including polymers, coatings, and resins. Additionally, more research could be done to fully understand its mechanism of action .
Mechanism of Action
Target of Action
Similar compounds such as n-[3-(trimethoxysilyl)propyl]ethylenediamine have been used as organic ligands for the surface modification of materials like silica gel .
Mode of Action
It’s likely that it interacts with its targets through a process of covalent bonding, similar to other silane coupling agents . This interaction can lead to changes in the physical and chemical properties of the target material, enhancing its performance in various applications.
Biochemical Pathways
Silane coupling agents are known to influence the surface chemistry of materials, potentially affecting various biochemical pathways depending on the specific application .
Pharmacokinetics
Similar compounds like n-[3-(trimethoxysilyl)propyl]ethylenediamine have a boiling point of 146 °c/15 mmhg and a density of 1028 g/mL at 25 °C . These properties could impact the compound’s bioavailability.
Result of Action
Similar compounds have been used to enhance the mechanical properties and adhesion of polymer films to various substrates .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine. For instance, it’s soluble in organic solvents like ethanol, acetone, and dichloromethane . It’s relatively stable at room temperature but should avoid direct sunlight exposure .
properties
IUPAC Name |
methyl 1-(3-triethoxysilylpropyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO5Si/c1-5-17-20(18-6-2,19-7-3)10-8-9-14-11-12(14)13(15)16-4/h12H,5-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUJZVMOZLQWNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1CC1C(=O)OC)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine facilitate the immobilization of fullerene (C60) onto silica gel?
A1: N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine plays a crucial role in attaching C60 to silica gel. The process begins with the thermal ring opening of the aziridine compound in the presence of C60. This reaction forms a fulleropyrrolidine derivative, essentially attaching the C60 molecule to the propyl chain of the aziridine. The triethoxysilyl group on the other end of the propyl chain then allows for covalent attachment to the HPLC silica gel. This creates a stationary phase where C60 is immobilized and can interact with other molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B573827.png)


![(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B573843.png)